REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][N:10]([CH2:12]N(C)C)[CH3:11]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][N:10]([CH3:12])[CH3:11])[CH:3]=1
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Name
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|
Quantity
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25.72 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)O
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Name
|
|
Quantity
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27.2 mL
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Type
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reactant
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Smiles
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CN(C)CN(C)C
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Name
|
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Quantity
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250 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 2M hydrochloric acid
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Type
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WASH
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Details
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washed with dichloromethane
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
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Type
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CUSTOM
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Details
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to give an oil which
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Type
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DISTILLATION
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Details
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was distilled
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC(=C(C=C1)O)CN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |